molecular formula C19H12BrCl B13955276 4-Chloro-7-bromomethylbenz(a)anthracene CAS No. 34346-99-1

4-Chloro-7-bromomethylbenz(a)anthracene

Cat. No.: B13955276
CAS No.: 34346-99-1
M. Wt: 355.7 g/mol
InChI Key: DYAOQUBNQRBREA-UHFFFAOYSA-N
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Description

4-Chloro-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C15H16BrClN2O. It is a derivative of benz(a)anthracene, characterized by the presence of chloro and bromomethyl substituents on the aromatic ring. This compound is known for its significant role in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-bromomethylbenz(a)anthracene typically involves the bromination and chlorination of benz(a)anthracene. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .

Scientific Research Applications

4-Chloro-7-bromomethylbenz(a)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-bromomethylbenz(a)anthracene involves its interaction with cellular components, leading to various biochemical effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromomethylbenz(a)anthracene
  • 7-Methylbenz(a)anthracene
  • 7-Bromomethyl-12-methylbenz(a)anthracene

Comparison

4-Chloro-7-bromomethylbenz(a)anthracene is unique due to the presence of both chloro and bromomethyl groups, which influence its chemical reactivity and biological activity. Compared to 7-bromomethylbenz(a)anthracene, it exhibits different reactivity patterns and potentially distinct biological effects. The addition of the chloro group can alter its interaction with biological targets, making it a valuable compound for studying structure-activity relationships .

Properties

CAS No.

34346-99-1

Molecular Formula

C19H12BrCl

Molecular Weight

355.7 g/mol

IUPAC Name

7-(bromomethyl)-4-chlorobenzo[a]anthracene

InChI

InChI=1S/C19H12BrCl/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2

InChI Key

DYAOQUBNQRBREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Cl

Origin of Product

United States

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